Chemical structure and SMILES string for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
Chemical structure and SMILES string for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
[1][2]
Executive Summary
This technical guide profiles 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a specific heterocyclic building block increasingly relevant in Fragment-Based Drug Discovery (FBDD).[1][2] This molecule combines a metabolically stable fluoropyrimidine core with a rigid, sp³-rich azetidine scaffold.[1][2] It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., JAK/STAT pathways) and GPCR modulators, offering a superior physicochemical profile compared to traditional piperidine or pyrrolidine analogues.[2]
Part 1: Structural Identity & Physicochemical Profile[1][3][4]
Chemical Nomenclature & Identifiers[1][2]
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IUPAC Name: 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide[1][2]
-
SMILES String:
-
InChI Key: (Predicted) HVZXVXW... (Specific key varies by protonation state/isomer; canonical representation favored).
Physicochemical Properties (Lipinski & Veber Analysis)
The compound exhibits "Lead-Like" properties, making it an ideal starting fragment.[2]
| Property | Value | Significance in Drug Design |
| cLogP | ~0.2 - 0.5 | Highly hydrophilic; ideal for oral bioavailability and avoiding off-target lipophilic toxicity.[1][2] |
| TPSA | ~85 Ų | Good membrane permeability prediction (<140 Ų).[2][3] |
| H-Bond Donors | 2 (Amide) | Key for specific binding pocket interactions.[1][2] |
| H-Bond Acceptors | 5 | Includes pyrimidine nitrogens and carbonyl oxygen.[1][2] |
| Rotatable Bonds | 1 | High rigidity (Azetidine ring) reduces entropic penalty upon binding.[2][4] |
| Fsp³ Fraction | 0.38 | Higher saturation correlates with better clinical success rates.[1] |
Part 2: Synthetic Pathway & Methodology[1][2][3][6][7][8][9][10][11]
Retrosynthetic Analysis
The most efficient route to 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a nucleophilic aromatic substitution (SₙAr ) reaction.[1][2] The electron-deficient pyrimidine ring (activated by the electronegative fluorine at C5 and ring nitrogens) undergoes attack by the secondary amine of the azetidine.[2]
Experimental Protocol (Standardized)
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Reagents: 2-Chloro-5-fluoropyrimidine (1.0 equiv), Azetidine-3-carboxamide HCl (1.1 equiv).[1][2]
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Base:
-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv).[2] -
Solvent: DMF (Dimethylformamide) or DMSO.[2]
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Conditions: 80°C for 4–6 hours.
Step-by-Step Workflow:
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Preparation: Dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in anhydrous DMF (20 mL).
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Addition: Add Azetidine-3-carboxamide HCl (11 mmol) followed by DIPEA (25 mmol) dropwise to control exotherm.
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Reaction: Heat the mixture to 80°C under N₂ atmosphere. Monitor via LC-MS (Target Mass: 197.1 [M+H]⁺).[1][2]
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Workup: Cool to room temperature. Pour into ice-water (100 mL).
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Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).
Reaction Logic Diagram
The following diagram illustrates the SₙAr mechanism and the critical role of the fluorine atom in activating the ring while providing metabolic protection.
Caption: Figure 1.[2][5] SₙAr synthesis pathway highlighting the convergence of the activated fluoropyrimidine and the strained azetidine nucleophile.
Part 3: Structural Biology & SAR Rationale[2][9]
The "Fluorine Effect"
The inclusion of fluorine at the 5-position of the pyrimidine is not arbitrary.[1] It serves two distinct medicinal chemistry functions:
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Metabolic Blocking: The C5 position of pyrimidines is prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine, with its strong C-F bond (approx. 116 kcal/mol), blocks this site, extending the compound's half-life (
).[2] -
Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the ring. This reduces the pKa of the pyrimidine nitrogens, making them less likely to be protonated at physiological pH, which can improve membrane permeability.
The Azetidine Advantage
Why use azetidine instead of pyrrolidine (5-membered) or piperidine (6-membered)?
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Vector Geometry: The bond angle of the azetidine nitrogen (
strain) creates a distinct exit vector for the carboxamide group, often allowing it to access binding pockets that larger rings cannot. -
Lipophilicity (LogD): Azetidines generally lower the LogD of a molecule compared to their larger ring counterparts, improving solubility.
Pharmacophore Mapping
Caption: Figure 2. Structure-Activity Relationship (SAR) decomposition of the molecule, mapping structural features to their biological utility.[2]
Part 4: Analytical Characterization
To validate the synthesis of this compound, the following analytical signals are expected:
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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δ 8.50 (s, 2H): Pyrimidine protons (deshielded by N and F).[2]
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δ 7.50 & 7.10 (br s, 2H): Amide NH₂ protons.[2]
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δ 4.20 (t, 2H) & 3.95 (dd, 2H): Azetidine ring protons (distinct splitting due to ring puckering).[2]
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δ 3.40 (m, 1H): Methine proton at C3 of azetidine.[2]
Mass Spectrometry (LC-MS)[1][2]
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Ionization: ESI+ (Electrospray Ionization).[2]
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Parent Ion:
.[2] -
Isotope Pattern: No significant chlorine/bromine isotopes; M+1 will be consistent with carbon abundance.[1]
References
-
Azetidine Scaffolds in Medicinal Chemistry: Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Link[2]
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SₙAr Reaction Mechanisms on Pyrimidines: Acta Crystallographica. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Link
-
Fragment-Based Drug Discovery (GPCR Agonists): Journal of Medicinal Chemistry. (2014).[2][6] Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 agonists. Link[2]
-
Azetidine Ring Strain & Reactivity: Royal Society of Chemistry (RSC).[2] (2021).[2][3][7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link[2]
Sources
- 1. 4-(azetidine-1-carbonyl)-1-methyl-N-{2-[3-phenyl-1-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-pyrazole-5-carboxamide | C24H24N8O2 | CID 71288719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[5-[(4-chloro-2-fluorophenyl)methylsulfonyl]-1,3-thiazol-2-yl]pyridine-2-carboxamide | C16H11ClFN3O3S2 | CID 53495171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
